3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one
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Overview
Description
3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one is a complex organic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one typically involves multi-step organic synthesisCommon reagents used in these steps include ethyl 2-chloro-3-oxobutanoate and various aryl halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aryl or alkyl groups.
Scientific Research Applications
3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action for 3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may inhibit or activate certain pathways. Molecular docking studies have shown that it can bind to active sites of enzymes, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anti-tubercular activities.
Imidazo[2,1-b][1,3]thiazines: Studied for their potential as electroluminescent materials and biological activities.
Uniqueness
What sets 3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one apart is its unique spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C32H31N5O |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C32H31N5O/c1-35-30(38)28-29(37-22-32(34-31(35)37)18-8-9-19-32)33-27(36(28)21-24-10-4-2-5-11-24)20-23-14-16-26(17-15-23)25-12-6-3-7-13-25/h2-7,10-17H,8-9,18-22H2,1H3 |
InChI Key |
RRRMTTFOHGYQIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5)N6C1=NC7(C6)CCCC7 |
Origin of Product |
United States |
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